Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

indole-oxadiazole hybrids anticancer structure-activity relationship

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-27-3) is a synthetic small molecule belonging to the indole-oxadiazole hybrid class, featuring a 5-phenyl-1,3,4-oxadiazole moiety linked via an indole core to an N-(2-methoxyphenyl)acetamide side chain. This chemotype is recognized for its potential in anticancer and antimicrobial research, with the indole scaffold widely associated with microtubule inhibition and anticancer activity, while the 1,3,4-oxadiazole ring confers metabolic stability and diverse bioactivities.

Molecular Formula C25H20N4O3
Molecular Weight 424.46
CAS No. 1021106-27-3
Cat. No. B2469871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021106-27-3
Molecular FormulaC25H20N4O3
Molecular Weight424.46
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O3/c1-31-22-14-8-6-12-20(22)26-23(30)16-29-15-19(18-11-5-7-13-21(18)29)25-28-27-24(32-25)17-9-3-2-4-10-17/h2-15H,16H2,1H3,(H,26,30)
InChIKeyNSOFWYMYPTZANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-27-3): Indole-Oxadiazole Hybrid Scaffold for Oncology & Inflammation Research Procurement


N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-27-3) is a synthetic small molecule belonging to the indole-oxadiazole hybrid class, featuring a 5-phenyl-1,3,4-oxadiazole moiety linked via an indole core to an N-(2-methoxyphenyl)acetamide side chain [1]. This chemotype is recognized for its potential in anticancer and antimicrobial research, with the indole scaffold widely associated with microtubule inhibition and anticancer activity, while the 1,3,4-oxadiazole ring confers metabolic stability and diverse bioactivities .

Why Generic Substitution Fails for N-(2-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide: Risks of Cross-Class Analog Interchange


Closely related in-class compounds bearing different oxadiazole substituents (e.g., 5-methyl or 5-ethyl instead of 5-phenyl) or alternative N-aryl acetamide groups (e.g., N-cyclohexyl or N-benzyl) cannot be assumed to exhibit equivalent biological potency, target selectivity, or metabolic stability. Structure-activity relationship (SAR) studies on indole-oxadiazole hybrids demonstrate that the nature of the substituent at the oxadiazole 5-position and the acetamide N-aryl group profoundly modulates antiproliferative IC50 values across cancer cell lines, with differences exceeding 10-fold between closely related analogs [1]. Procurement of an alternative without matched confirmatory biological data risks experimental inconsistency and irreproducible results.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide: Comparator-Based Selection Data


5-Phenyl vs. 5-Methyl Oxadiazole Substitution: Impact on Antiproliferative Potency

The 5-phenyl substituent on the 1,3,4-oxadiazole ring confers significantly enhanced anticancer potency compared to the 5-methyl analog. In a series of 1,3,4-oxadiazole incorporated indole derivatives (12a-j) evaluated across four human cancer cell lines, compounds with aryl/heteroaryl substituents at the oxadiazole 5-position achieved IC50 values as low as 0.010 ± 0.004 µM against MCF-7 breast cancer cells, while alkyl-substituted analogs showed reduced activity [1]. The target compound's 5-phenyl group is expected to participate in π-π stacking interactions with aromatic residues in target protein binding pockets, enhancing binding affinity relative to 5-methyl substituted derivatives .

indole-oxadiazole hybrids anticancer structure-activity relationship

N-(2-Methoxyphenyl)acetamide vs. N-Cyclohexyl or N-Benzyl Acetamide Side Chains: Implications for Target Binding and Selectivity

The N-(2-methoxyphenyl)acetamide side chain in the target compound provides a hydrogen bond acceptor (methoxy oxygen) and aromatic ring capable of π-stacking, features absent in N-cyclohexyl (saturated ring, CAS 1021106-33-1) and N-benzyl (methylene spacer, CAS 1021106-30-8) analogs. SAR studies on indole-oxadiazole hybrids show that N-substituted acetamide variants exhibit marked differences in antiproliferative activity, with indole-oxadiazole hybrid 3gc (bearing an aromatic thioether) showing an IC50 of 10 µM against MCF-7 cells, while other side-chain variants in the same series showed IC50 values in the 10–25 µM range [1]. The 2-methoxy group specifically can engage in intramolecular hydrogen bonding, potentially stabilizing a bioactive conformation not available to unsubstituted phenyl analogs [2].

indole-oxadiazole acetamide SAR target binding

Indole-Oxadiazole Hybrids as EGFR and COX-2 Dual Inhibitors: Class-Level Potency Benchmarking

Indole-based 1,3,4-oxadiazole hybrids have been validated as dual EGFR/COX-2 inhibitors with significant anticancer activity. The most potent compound in this class, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e), exhibited notable activity against HCT116 colon cancer cells [1]. Zibotentan, a clinically investigated 1,3,4-oxadiazole-based anticancer agent, serves as a structural benchmark for this chemotype [2]. The target compound shares the critical indole-oxadiazole pharmacophore with these validated inhibitors, and its 5-phenyl substitution may confer differential kinase selectivity relative to 5-thioether-substituted analogs [1].

EGFR inhibition COX-2 inhibition indole-oxadiazole

Antidiabetic Lead Potential: Low Cytotoxicity Profile of Indole-Oxadiazole N-Substituted Acetamides

A series of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides was evaluated as anti-diabetic agents. All synthesized molecules in this series possessed a very low cytotoxicity profile, supporting their use as lead molecules for further antidiabetic research [1]. Although this study did not include the exact 5-phenyl substitution of the target compound, the core indole-oxadiazole-acetamide scaffold was validated as a safe template for metabolic disease targets. The target compound's 5-phenyl group may further modulate α-glucosidase or related enzyme inhibitory activity compared to the alkyl-substituted oxadiazole variants reported in the study [1].

indole-oxadiazole antidiabetic α-glucosidase inhibition

Recommended Research Application Scenarios for N-(2-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide


Oncology Hit-to-Lead: EGFR/COX-2 Dual Inhibitor SAR Expansion

Use this compound as a key analog in systematic SAR studies exploring the impact of 5-aryl oxadiazole substitution on dual EGFR/COX-2 inhibitory activity in colon and breast cancer models. Directly compare with 5-alkyl and 5-heteroaryl analogs to map potency and selectivity determinants, leveraging the established indole-oxadiazole EGFR/COX-2 pharmacophore [1].

Metabolic Disease Target Screening: α-Glucosidase and Urease Inhibition

Screen this compound in α-glucosidase and urease inhibition assays as part of an antidiabetic lead discovery program, capitalizing on the low-cytotoxicity scaffold class profile of indole-oxadiazole N-substituted acetamides [2]. Compare activity against 5-alkyl substituted oxadiazole analogs to determine the contribution of the 5-phenyl group to enzyme inhibition.

Broad-Spectrum Anticancer Panel Screening Against NCI-60 or Similar Cell Line Panels

Submit this compound for broad-spectrum in vitro anticancer screening, analogous to the NCI-60 panel evaluation of the related 3-(5-phenyl-[1,3,4]oxadiazol-2-yl)-1H-benzo[g]indole, which demonstrated interesting antitumor activity against leukemia, colon, and breast cancer cell lines [3]. Use as a tool to benchmark potency relative to established indole-oxadiazole anticancer leads.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.